2-(Methylamino)-3-phenylpropanoic acid

Angiotensin II GPCR Peptide inhibitor

2-(Methylamino)-3-phenylpropanoic acid (CAS 2566-35-0), also known as N-methylphenylalanine (N-MePhe), is a non-proteinogenic amino acid derivative where the α-amino group of phenylalanine is mono-methylated. This simple N-methylation significantly alters key physicochemical and biochemical properties—including proton affinity, lipophilicity, and proteolytic stability—that govern peptide conformation, receptor interactions, and metabolic fate.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 2566-35-0
Cat. No. B3255575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)-3-phenylpropanoic acid
CAS2566-35-0
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCNC(CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C10H13NO2/c1-11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)
InChIKeySCIFESDRCALIIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylamino)-3-phenylpropanoic acid (CAS 2566-35-0) – An N-Methylated Amino Acid Building Block for Peptidomimetic Design and Angiotensin Research


2-(Methylamino)-3-phenylpropanoic acid (CAS 2566-35-0), also known as N-methylphenylalanine (N-MePhe), is a non-proteinogenic amino acid derivative where the α-amino group of phenylalanine is mono-methylated [1]. This simple N-methylation significantly alters key physicochemical and biochemical properties—including proton affinity, lipophilicity, and proteolytic stability—that govern peptide conformation, receptor interactions, and metabolic fate [2]. It is widely employed as a chiral building block in the synthesis of peptidomimetics, bioactive peptides, and pharmaceutical intermediates, particularly in the development of angiotensin II analogs and other G-protein-coupled receptor (GPCR) ligands [3]. Its commercial availability as a racemic mixture or individual enantiomers provides essential starting material for solid-phase peptide synthesis (SPPS) and medicinal chemistry campaigns .

Why Generic Phenylalanine or Other N-Methyl Amino Acids Cannot Simply Substitute for 2-(Methylamino)-3-phenylpropanoic acid (CAS 2566-35-0) in Research


In drug discovery and peptide synthesis, the interchangeability of amino acid building blocks is a common misconception. For 2-(Methylamino)-3-phenylpropanoic acid, its N-methylation confers a unique combination of properties that cannot be replicated by unmodified phenylalanine or other N-methyl amino acids (e.g., N-methylalanine). Unmodified phenylalanine lacks the increased proton affinity and altered lipophilicity that drive specific interactions in angiotensin receptors and conformational biases in vasopressin analogs [1][2]. Conversely, N-methylated amino acids with different side chains (e.g., N-methylglycine/sarcosine) fail to provide the same aromatic π-stacking and hydrophobic interactions required for angiotensin antagonism [3]. The specific quantitative data below demonstrate that even among closely related N-methylated amino acids, the unique phenylalanine side chain combined with N-methylation yields differentiated potency, stability, and conformational outcomes .

Quantitative Differentiation of 2-(Methylamino)-3-phenylpropanoic acid (CAS 2566-35-0): Head-to-Head Comparisons in Pharmacology, Physicochemistry, and Stability


Angiotensin II Antagonism: N-MePhe-Containing Analog Shows Greater Potency than Isoleucine-Containing Comparator

In a direct head-to-head comparison using an in vivo rat pressor assay, the angiotensin II analog 1-sarcosine, 8-N-methylphenylalanine-angiotensin II (Sar¹, N-MePhe⁸-Ang II) exhibited significantly greater inhibitory potency than the previously described benchmark analog 1-sarcosine, 8-isoleucine-angiotensin II (Sar¹, Ile⁸-Ang II) [1]. While exact IC50 values are not provided in the abstract, the study explicitly states that the N-MePhe analog is 'more potent' as an inhibitor of angiotensin's pressor action. This indicates that the N-methylphenylalanine substitution at position 8 enhances antagonist activity compared to the isoleucine-substituted analog, likely due to improved receptor interactions or conformational constraints imposed by N-methylation [1].

Angiotensin II GPCR Peptide inhibitor

Proton Affinity Increase: N-Methylation Elevates Basicity by +3.3 kcal/mol vs. Phenylalanine

Gas-phase proton affinity (PA) measurements using Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry revealed that N-methylphenylalanine (PA = 223.6 kcal/mol) has a significantly higher proton affinity compared to unmodified phenylalanine (PA = 220.3 kcal/mol), an increase of +3.3 kcal/mol [1]. The study also included N,N-dimethylphenylalanine, which had a PA of 224.5 kcal/mol, demonstrating that each successive methylation incrementally increases basicity [1]. This enhanced proton affinity directly impacts the site-specific protonation of peptides, a critical factor in mass spectrometry-based sequencing and in designing peptides with defined charge localization [1].

Physicochemistry Proton affinity N-Methylation

Metabolic Stability: N-MePhe Oligomers Exhibit High Resistance to Chymotrypsin and Proteinase K

Homo-oligomers composed entirely of N-methylphenylalanine have been shown to be highly resistant to proteolytic degradation by both chymotrypsin and proteinase K, two broad-specificity serine proteases [1]. In contrast, oligomers of unmodified phenylalanine are readily hydrolyzed under identical conditions. The study also demonstrated that even mixed oligomers containing both Phe and N-MePhe retain some degree of protease resistance, indicating that the N-methylation of the phenylalanine residue confers a dominant protective effect against enzymatic cleavage [1].

Proteolytic stability Peptidomimetics Chymotrypsin

Cis/Trans Isomerization: N-MePhe in Vasopressin Analogs Induces Distinct cis-Peptide Bond Conformation

In arginine vasopressin (AVP) analogs containing N-methylphenylalanine at positions 2 and 3, 2D NMR spectroscopy revealed that the major conformational species in aqueous solution adopts a trans peptide bond between residues 1-2 and a cis peptide bond between residues 2-3 [1]. This is in stark contrast to unmodified AVP, where all peptide bonds are typically trans. The presence of a cis-amide bond, induced by N-methylation, significantly alters the peptide backbone geometry, impacting receptor binding and biological activity [1].

Peptide conformation NMR Vasopressin

Lipophilicity Increase: N-Methylphenylalanine Has Higher LogP than Phenylalanine

The calculated partition coefficient (LogP) for N-methylphenylalanine is 1.25–1.29 , which is significantly higher than that of unmodified phenylalanine (LogP ≈ -1.5 to -1.0). This ~2.5 log unit increase reflects a greater than 300-fold increase in octanol-water partitioning. This enhanced lipophilicity is a direct consequence of N-methylation reducing hydrogen-bonding capacity and increasing hydrophobic surface area. In peptide contexts, this translates to improved passive membrane permeability and potentially better oral bioavailability .

Lipophilicity Membrane permeability LogP

Procurement-Driven Application Scenarios for 2-(Methylamino)-3-phenylpropanoic acid (CAS 2566-35-0)


Design and Synthesis of Potent Angiotensin II Receptor Antagonists

As demonstrated in Section 3, replacing isoleucine at position 8 of angiotensin II with N-methylphenylalanine yields a more potent pressor antagonist in vivo [1]. Procurement of CAS 2566-35-0 is therefore essential for medicinal chemistry teams optimizing angiotensin II receptor ligands for hypertension, cardiovascular, or GPCR signaling studies.

Engineering Protease-Resistant Peptidomimetics and G Protein Ligands

The high resistance of N-MePhe oligomers to chymotrypsin and proteinase K (Section 3) makes this compound a strategic choice for peptide chemists aiming to extend the half-life of therapeutic peptides or develop stable intracellular probes. Incorporating N-MePhe can reduce or eliminate the need for complex formulation or pegylation strategies [2].

Conformational Control in Bioactive Peptides via Induced Cis-Amide Bonds

The ability of N-MePhe to stabilize cis-peptide bonds, as shown in vasopressin analogs (Section 3), provides a rational design tool for inducing specific backbone turns or conformations [3]. This is invaluable for structure-activity relationship (SAR) campaigns, cyclic peptide design, and developing peptide mimetics with enhanced receptor selectivity.

Analytical Method Development for Site-Specific Peptide Protonation

The elevated proton affinity of N-MePhe (+3.3 kcal/mol vs. Phe, Section 3) facilitates controlled fragmentation and charge localization in mass spectrometry-based peptide sequencing. This compound is a valuable standard for developing targeted MS methods and for studying gas-phase ion chemistry in peptide analysis [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Methylamino)-3-phenylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.